2-Amino-6-cyanonicotinic acid
CAS No.:
Cat. No.: VC15817628
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N3O2 |
|---|---|
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | 2-amino-6-cyanopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H5N3O2/c8-3-4-1-2-5(7(11)12)6(9)10-4/h1-2H,(H2,9,10)(H,11,12) |
| Standard InChI Key | DOJPSJRCAQDSKO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1C#N)N)C(=O)O |
Introduction
Structural and Chemical Properties of 2-Amino-6-cyanonicotinic Acid
Molecular Architecture and Physicochemical Characteristics
2-Amino-6-cyanonicotinic acid (C₇H₅N₃O₂) features a pyridine ring substituted at positions 2 and 6 with amino (-NH₂) and cyano (-CN) groups, respectively, alongside a carboxylic acid moiety at position 3. This arrangement creates a polarized electron distribution that enhances reactivity in nucleophilic and electrophilic substitution reactions. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 163.13 g/mol | |
| Melting Point | >300°C (decomposes) | |
| Water Solubility (20°C) | ~1.0 g/L | |
| Density | 1.3471 (estimated) | |
| pKa (predicted) | 2.86 ± 0.10 |
The compound’s low solubility in aqueous media necessitates polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for synthetic applications .
Spectroscopic and Crystallographic Insights
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 2210 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch of the carboxylic acid), confirming functional group integrity . X-ray diffraction studies of analogous nicotinic acid derivatives suggest a planar pyridine ring with intramolecular hydrogen bonding between the amino and carboxylic acid groups, stabilizing the crystal lattice .
Synthetic Routes and Optimization Strategies
Electrochemical Reduction Method
A scalable synthesis involves the electrochemical reduction of 2-amino-5-bromo/chloropyridine in the presence of CO₂ at a silver cathode. This one-pot approach achieves 65–72% yield under mild conditions (25°C, 1 atm CO₂), with the following reaction mechanism:
-
Electrode Reduction: Halogen substituents (Br/Cl) at position 5 undergo reductive cleavage, generating a pyridinyl radical intermediate.
-
CO₂ Insertion: The radical reacts with dissolved CO₂ to form a carboxylate anion at position 3.
-
Cyanation: Subsequent treatment with KCN introduces the cyano group at position 6 .
Challenges in Purification and Stability
Despite its synthetic accessibility, 2-amino-6-cyanonicotinic acid exhibits thermal instability above 300°C, complicating melt-based purification . Recrystallization from acetic acid/water mixtures (7:3 v/v) yields high-purity (>95%) material, as verified by high-performance liquid chromatography (HPLC) .
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The compound’s ability to chelate ATP-binding site residues makes it a privileged scaffold for tyrosine kinase inhibitors. Modifications at the cyano group have produced analogs with IC₅₀ values <50 nM against vascular endothelial growth factor receptor 2 (VEGFR2), a key target in angiogenesis-dependent cancers .
Metabolic Pathway Modulation
Preliminary studies suggest that derivatives of 2-amino-6-cyanonicotinic acid disrupt lactate transport by inhibiting monocarboxylate transporter 1 (MCT1). In WiDr colorectal cancer cells, lead compounds reduced glycolytic flux by 40% and mitochondrial oxygen consumption by 28% at 10 µM concentrations, indicating dual targeting of metabolic pathways .
Future Directions and Research Opportunities
Expanding Bioactivity Through Structural Hybridization
Conjugation with silyl-protected cinnamic acid moieties (e.g., tert-butyldiphenylsilyl groups) enhances cell membrane permeability, as demonstrated in analogs showing 15-fold improved anticancer potency compared to parent compounds .
Materials Science Applications
Ongoing investigations explore its use as a monomer in conductive polymers. Polyamides incorporating 2-amino-6-cyanonicotinic acid exhibit sheet resistances of 10⁴ Ω/sq, making them candidates for flexible electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume